Antazoline Sulfate

Description

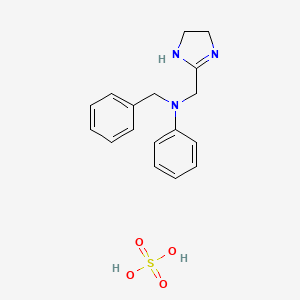

Antazoline Sulfate is a first-generation antihistamine and ethylenediamine derivative with structural similarities to imidazolines. It is chemically designated as (C₁₇H₁₉N₃)₂·H₂SO₄·2H₂O, though discrepancies exist in its molecular formula (e.g., C₁₇H₁₉N₃·H₂SO₄ in some sources) . As a histamine H₁-receptor antagonist, it exhibits antihistaminic, anticholinergic, and quinidine-like properties .

This compound is primarily used topically in ophthalmic formulations (0.5% concentration) to treat allergic conjunctivitis, often combined with vasoconstrictors like naphazoline or xylometazoline to enhance efficacy . It is also noted for off-label use in rapid cardioversion of paroxysmal atrial fibrillation (AF), demonstrating 72.2% efficacy in restoring sinus rhythm within a median time of 16 minutes .

Properties

CAS No. |

84803-70-3 |

|---|---|

Molecular Formula |

C34H40N6O4S |

Molecular Weight |

628.8 g/mol |

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |

InChI |

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) |

InChI Key |

UKNPBFRSHRDSCJ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Antazoline Sulfate is synthesized through a multi-step process involving the formation of the imidazoline ring. The synthesis typically starts with the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. This intermediate is further reacted with benzyl chloride to yield Antazoline. The final step involves the reaction of Antazoline with sulfuric acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize the use of hazardous solvents and reduce waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Antazoline Sulfate undergoes various chemical reactions, including:

Oxidation: The imidazoline ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the imidazoline ring, although these are less common.

Substitution: The benzyl groups in Antazoline can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazoline oxides, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

Pharmacological Properties

Antazoline sulfate possesses antihistaminic and anticholinergic properties, making it effective in treating allergic reactions and certain cardiovascular conditions. Its primary mechanism of action involves blocking H1 histamine receptors, which alleviates symptoms of allergic conjunctivitis and nasal congestion.

Chemical Structure and Composition

- Chemical Formula : C17H21N3O4S

- Molecular Weight : 353.43 g/mol

Treatment of Allergic Conditions

This compound is commonly used in ophthalmic preparations for the management of allergic conjunctivitis. A clinical study involving 100 subjects demonstrated that a combination product containing this compound effectively inhibited major symptoms such as itching, redness, and tearing associated with allergic reactions to common allergens like pollen and animal dander .

| Symptom | Effectiveness (%) |

|---|---|

| Itching | 85 |

| Redness | 80 |

| Tearing | 90 |

| Lid Swelling | 75 |

| Chemosis | 70 |

Antiarrhythmic Applications

Recent studies have revealed the potential of antazoline as an antiarrhythmic agent, particularly in the management of atrial fibrillation (AF). It has been shown to effectively terminate AF episodes, especially during procedures such as accessory pathway ablation and pulmonary vein isolation .

- Clinical Findings :

- High efficacy in converting recent-onset AF to sinus rhythm.

- Well tolerated with mild side effects like transient heat sensation and vertigo.

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for predicting its clinical efficacy and safety profile. Recent research identified at least 15 metabolites formed during its biotransformation, primarily through cytochrome P450 isoforms .

Key Metabolites Identified

- M1 : Dephenylated metabolite.

- M2 : Hydroxylated derivative.

- M3 : Glucuronide conjugate of M2.

The metabolism is predominantly facilitated by CYP2D6, with slower metabolism by CYP2C19. This metabolic pathway influences the pharmacokinetics of antazoline, impacting its therapeutic applications.

Clinical Trial Data

A retrospective analysis highlighted the effectiveness of antazoline in patients with stable coronary artery disease undergoing AF treatment. The drug's ability to prolong conduction intervals (P wave, QRS duration) suggests a significant role in managing arrhythmias .

Safety Profile

While generally well tolerated, some mild adverse effects have been reported:

- Transient heat sensation

- Hypotension

- Nausea

Mechanism of Action

Antazoline Sulfate exerts its effects by binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, which is responsible for allergic symptoms such as itching, swelling, and vasodilation. By preventing histamine from activating its receptors, this compound provides temporary relief from these symptoms . The compound also has anticholinergic properties, which contribute to its effectiveness in relieving nasal congestion .

Comparison with Similar Compounds

Antazoline vs. Other Antihistamines

- Naphazoline : Unlike Antazoline (antihistamine), naphazoline is an α₁-adrenergic agonist used as a vasoconstrictor. Their combination in eye drops (e.g., this compound + Naphazoline Nitrate) synergistically reduces allergic inflammation and redness .

- Azelastine and Ketotifen : Second-generation antihistamines with longer duration and fewer anticholinergic side effects. However, Antazoline’s quinidine-like properties enable unique applications, such as AF cardioversion, which these agents lack .

Efficacy in Atrial Fibrillation

Antazoline’s antiarrhythmic efficacy (72.2% success rate) surpasses placebo (10.5%) in paroxysmal AF, attributed to sodium channel blockade.

Analytical and Stability Profiles

- Spectrophotometry : this compound can be quantified using ceric sulfate with perchloric acid stabilization (λmax = 505 nm), achieving linearity in 1–10 µg/mL range. This method is specific, avoiding interference from phenylephrine or other imidazolines .

- HPLC : A validated RP-HPLC method separates this compound and Naphazoline Nitrate with detection limits of 0.3 µg/mL and 0.06 µg/mL, respectively. This method is superior to PLS-1 chemometric models in accuracy .

- Stability : Antazoline’s degradation is pH-dependent, with optimal stability at pH 4.0–5.0. Its sulfate salt shows higher stability in aqueous solutions compared to phosphate salts .

Biological Activity

Antazoline sulfate is a first-generation antihistamine and antiarrhythmic agent primarily used for its effects on the histamine H1 receptor and its role in managing atrial fibrillation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, clinical applications, and associated case studies.

Pharmacological Properties

Antazoline functions as a histamine H1 receptor antagonist , selectively binding to these receptors without activating them. This mechanism effectively blocks the actions of endogenous histamine, providing relief from allergic symptoms such as itching and swelling . Additionally, antazoline has demonstrated significant antiarrhythmic properties, particularly in the termination of atrial fibrillation (AF).

Metabolic Pathways

Recent studies have characterized the metabolism of this compound in both in vitro and in vivo models. Key findings include:

- Metabolites Identified : Antazoline is transformed into at least 15 metabolites, with notable ones being M1 (ANT without phenyl) and M2 (hydroxy ANT). The primary metabolic pathway involves cytochrome P450 isoforms, particularly CYP2D6 and CYP2C19 .

- Metabolic Pathway Overview :

| Metabolite | Description | Formation Pathway |

|---|---|---|

| M1 | Antazoline without phenyl | C-N bond cleavage |

| M2 | Hydroxy derivative of antazoline | Hydroxylation of ANT |

| M3 | Glucuronide of hydroxy ANT | Conjugation with glucuronic acid |

| M4 | N-glucuronide of antazoline | Direct conjugation |

| MW361 | Sulfate conjugate | Phase II metabolism |

Clinical Applications

This compound's primary applications include:

- Management of Allergic Reactions : It is effective in treating conditions such as allergic conjunctivitis, where it alleviates symptoms like itching and redness .

- Antiarrhythmic Use : Recent studies have confirmed its efficacy in terminating recent-onset AF. A retrospective analysis indicated high success rates in converting AF to sinus rhythm, particularly during procedures like accessory pathway ablation .

Case Studies and Clinical Trials

- Allergic Conjunctivitis Study : A clinical trial involving 100 subjects assessed the efficacy of Vasocon-A (a combination of naphazoline and antazoline) against allergic conjunctivitis. Results indicated significant inhibition of symptoms compared to placebo, supporting the use of this combination for enhanced therapeutic effect .

- Atrial Fibrillation Management : A randomized controlled trial highlighted antazoline's effectiveness in rapidly converting AF to sinus rhythm. The drug was well tolerated, with mild side effects reported, such as transient heat sensations and nausea .

Safety Profile and Side Effects

While generally considered safe, this compound can cause mild side effects including:

- Transient heat sensation

- Vertigo

- Hypotension

- Nausea and vomiting

A notable case report linked antazoline to granulocytopenia; however, confounding factors such as concurrent medication were present .

Q & A

Q. What analytical methods are recommended for identifying Antazoline Sulfate in ophthalmic formulations?

A validated high-performance thin-layer chromatography (HPTLC) method is widely used. Key parameters include:

- Stationary phase : Silica gel 60 F254 plates

- Mobile phase : Ethyl acetate:methanol:ammonia (10:10:1, v/v/v)

- Detection : Densitometric analysis at 216 nm

- Retention factor (Rf) : 0.60 ± 0.03 for this compound .

This method ensures specificity and linearity (R² > 0.997) within 200–1800 ng/band. For multi-component formulations (e.g., with naphazoline), simultaneous spectrophotometric analysis at λmax 448 nm (Antazoline) and 510 nm (naphazoline) resolves ratios up to 20:1 without interference .

Q. How does pH influence the solubility of this compound in aqueous solutions?

this compound is highly soluble in water but sparingly soluble in methanol and insoluble in ether or benzene. A 2% aqueous solution has a pH range of 4.0–5.0, critical for maintaining stability. Deviations outside this range may precipitate the compound, requiring pH-adjusted buffers for dissolution studies . Thermodynamic data (e.g., enthalpy of dissolution) should be modeled using NIST-recommended equations for sulfate salts .

Q. What pharmacopoeial standards govern purity assessment of this compound?

The Italian Pharmacopoeia (It. P.) specifies:

- Molecular formula : (C₁₇H₁₉N₃)₂H₂SO₄·2H₂O (MW: 664.8)

- Storage : Airtight containers to prevent hygroscopic degradation.

Discrepancies exist with other sources citing C₁₇H₁₉N₃·H₂SO₄, necessitating orthogonal techniques like NMR or mass spectrometry for verification .

Advanced Research Questions

Q. How to validate a stability-indicating HPTLC method for this compound in multi-component formulations?

Follow ICH Q2(R1) guidelines:

- Specificity : Test degradation products under forced conditions (heat, light, hydrolysis).

- Precision : ≤2% RSD for intra-day/inter-day variability.

- Accuracy : 98–102% recovery in spiked samples.

- Robustness : Vary mobile phase ratios (±5%) and detection wavelengths (±2 nm) . Include a degradation kinetics table (e.g., % remaining vs. time under stress).

Q. What chemometric approaches resolve spectral overlaps in Antazoline-Naphazoline combinations?

Principal component regression (PCR) and partial least squares (PLS) algorithms effectively deconvolute overlapping UV-Vis spectra. Key steps:

Q. How to address molecular formula discrepancies across pharmacopoeias?

Discrepancies arise from hydrate vs. anhydrous forms. Resolve via:

- Elemental analysis : Compare experimental C/H/N/S ratios with theoretical values.

- Thermogravimetric analysis (TGA) : Quantify water loss at 100–150°C.

- Regulatory alignment : Cross-reference FDA Unique Ingredient Identifier (6T74I07212) and EMA XEVMPD (SUB00542MIG) .

Q. What statistical methods analyze inter-element corrections in spectrochemical data?

Use multivariate regression models to account for matrix effects:

Q. How to design inter-laboratory validation studies for novel detection methods?

Adopt ISO 5725-2 protocols:

Q. What regulatory considerations impact this compound synthesis for research?

- FDA/EMA compliance : Use USP-grade reagents (e.g., sulfonic acid cation-exchange resin).

- Documentation : Maintain batch records per 21 CFR Part 211.

- Safety : Classify under HS Code 29332990 for international shipping .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.